molecular formula C15H11Cl2FN2O B3009553 2,4-dichloro-6-(5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol CAS No. 577761-21-8

2,4-dichloro-6-(5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Cat. No.: B3009553
CAS No.: 577761-21-8
M. Wt: 325.16
InChI Key: ZXDNBAVIKZETQU-UHFFFAOYSA-N
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Description

2,4-dichloro-6-(5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a useful research compound. Its molecular formula is C15H11Cl2FN2O and its molecular weight is 325.16. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol and its derivatives are primarily explored in the synthesis and structural characterization studies, focusing on their potential for forming stable crystal structures and understanding their molecular interactions. These compounds exhibit interesting conformational properties due to the presence of the pyrazole ring, which can assume an envelope conformation. The structural insights gained from these studies provide a foundation for further research into their chemical and physical properties, including intermolecular interactions like C-H...π and C-Cl...π contacts, which are crucial for forming molecular chains and influencing crystal packing (D. Chopra, T. Mohan, B. Vishalakshi, T. Row, 2007).

Molecular Docking and Quantum Chemical Calculations

Significant work has been done on understanding the molecular structure through density functional theory (DFT), molecular docking, and quantum chemical calculations. These studies reveal detailed insights into the geometry, vibrational spectra, and potential energy distribution of the molecules. Moreover, natural bond orbital analysis, molecular electrostatic potential, HOMO-LUMO analyses, and Fukui functions provide a comprehensive understanding of the intramolecular charge transfer and reactivity of these compounds. Such in-depth computational analyses are pivotal for predicting biological effects and guiding the synthesis of biologically active molecules (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).

Photophysical and Physicochemical Investigations

The research extends to photophysical and physicochemical investigations, particularly focusing on novel pyrazoline derivatives as heterocyclic chromophores. These studies are crucial for developing fluorescent chemosensors, highlighting their utility in detecting metal ions such as Fe3+. The ability to synthesize and structurally characterize these compounds, combined with a thorough understanding of their emission properties and quantum yields, opens new avenues for their application in sensitive and selective detection methods (Salman A. Khan, 2020).

Antimicrobial and Anticancer Activities

A fascinating area of application for these compounds is in the development of novel antimicrobial and anticancer agents. The structural motifs present in 2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol derivatives have been explored for their potential biological activities. Through synthesis and screening, certain derivatives have shown promising antimicrobial activities against a range of bacterial and fungal strains. Additionally, some compounds have exhibited significant anticancer activities, particularly against lung cancer cell lines, showcasing their potential as therapeutic agents (B. S. Holla, K. Bhat, N. S. Shetty, 2003; A. G. Hammam, O. A. El-Salam, A. Mohamed, N. A. Hafez, 2005).

Properties

IUPAC Name

2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FN2O/c16-8-5-10(15(21)11(17)6-8)14-7-13(19-20-14)9-3-1-2-4-12(9)18/h1-6,13,19,21H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDNBAVIKZETQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2=C(C(=CC(=C2)Cl)Cl)O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.